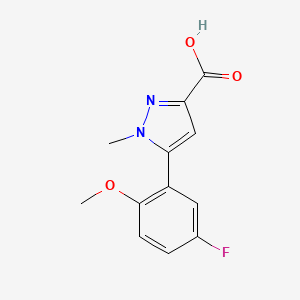

5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción general

Descripción

5-(5-Fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazolecarboxylic acid derivative characterized by a fluoro-substituted methoxyphenyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring. The carboxylic acid moiety and aromatic substituents make it a candidate for pharmaceutical applications, particularly in enzyme inhibition and antimicrobial activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors One common method involves the reaction of 5-fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, or electrophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Properties

Research indicates that pyrazole derivatives, including 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid, exhibit promising anticancer activity. Pyrazole compounds have been shown to inhibit the growth of various cancer cell lines, including those associated with breast, lung, and colorectal cancers. For instance, studies have reported that compounds containing the pyrazole scaffold can effectively inhibit cell proliferation in cancer types such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant potency against these cells .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains. The mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

3. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases. Recent advancements in drug design highlight the potential of pyrazole compounds to serve as anti-inflammatory agents through various mechanisms, including inhibition of cyclooxygenase enzymes .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinity of the compound to target proteins involved in cancer progression.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives for antimicrobial activity, this compound was found to be effective against resistant strains of bacteria. The study employed standard agar diffusion methods to evaluate the zone of inhibition and concluded that this compound holds promise as a lead candidate for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)

- Molecular Formula: C₁₂H₁₁ClN₂O₃; Molecular Weight: 266.69 g/mol. Compared to the fluoro analog, the chloro group offers greater lipophilicity (higher logP), which may influence membrane permeability .

- 5-(4-Fluorophenyl)-1-Methyl Derivatives (): A para-fluoro substituent on the phenyl ring is present in analogs like 5-((tert-butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. The fluorine atom’s smaller size and lower polarizability compared to chlorine may reduce steric hindrance, favoring binding in enzyme active sites .

Methoxy Group Positioning

- The target compound’s 2-methoxy group (ortho to the pyrazole ring) may induce steric effects, as seen in 5-(2-chloro-5-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ().

Structural Modifications in Pyrazolecarboxylic Acids

Heterocyclic and Aromatic Variations

- 5-(2-Furyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid (): Replacing the phenyl ring with a furan introduces oxygen-based hydrogen-bonding capability. Molecular Formula: C₉H₈N₂O₃; Molecular Weight: 192.17 g/mol.

- Quinoline- and Biphenyl-Substituted Analogs (): Compounds like 5-(4-methylphenyl)-1-(quinolin-2-yl)-1H-pyrazole-3-carboxylic acid () exhibit extended π-systems, enhancing stacking interactions in protein binding. Bulkier substituents (e.g., biphenyl in ) may improve selectivity but reduce metabolic stability .

Actividad Biológica

5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole carboxylic acid characterized by a unique structure that includes a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a scaffold for developing therapeutic agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole structure. Research indicates that derivatives of 1H-pyrazole, including this compound, exhibit significant antiproliferative activity against various cancer cell lines such as lung, brain, colorectal, renal, prostate, and pancreatic cancers .

Table 1: Summary of Anticancer Activity

The mechanism through which this compound exerts its biological effects involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine and methoxy groups enhances its binding affinity to these targets, leading to modulation of their activity. For instance, studies suggest that this compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division .

Enzyme Inhibition

In addition to anticancer activity, this compound has shown potential as an enzyme inhibitor . It has been reported to inhibit various kinases involved in inflammatory responses and cancer progression. For example, it can interfere with the phosphorylation processes in cells stimulated by lipopolysaccharides (LPS), thus reducing the release of pro-inflammatory cytokines like TNF-alpha .

Study on Anticancer Activity

A significant study published in ACS Omega evaluated multiple pyrazole derivatives for their anticancer properties. Among these, compounds similar to this compound exhibited promising results against several cancer types. The study employed both in vitro and in vivo methodologies to assess the efficacy and safety profiles of these compounds .

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding interactions of this compound with target proteins. These studies suggest that the compound binds effectively to the colchicine site on tubulin, providing insights into its potential as an anticancer agent by disrupting microtubule dynamics during mitosis .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-(5-fluoro-2-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

Answer: A multi-step approach is typically employed:

Core Pyrazole Formation: Condensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol/HCl) generates the pyrazole ring .

Substituent Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling can introduce the 5-fluoro-2-methoxyphenyl group. For example, palladium-catalyzed cross-coupling using aryl boronic acids (e.g., 5-fluoro-2-methoxybenzene boronic acid) in degassed DMF/water mixtures with K₃PO₄ as base .

Carboxylic Acid Functionalization: Hydrolysis of ester intermediates (e.g., methyl/ethyl esters) using NaOH/H₂O or LiOH/THF yields the carboxylic acid moiety .

Key Considerations:

- Optimize reaction time and temperature to avoid side products (e.g., over-substitution).

- Monitor reaction progress via TLC or HPLC.

Q. How can the purity and structural integrity of this compound be validated?

Answer: Use a combination of analytical techniques:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity assessment .

- Spectroscopy:

- Elemental Analysis: Verify C, H, N, and F content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro-2-methoxyphenyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:

- Steric Effects: The ortho-methoxy group introduces steric hindrance, potentially limiting rotational freedom and affecting binding pocket interactions in target proteins .

- Electronic Effects:

Experimental Design:

- Compare reaction kinetics with analogs lacking fluorine or methoxy groups.

- Use DFT calculations to map electronic distributions.

Q. What crystallographic data are available for structurally related pyrazole-carboxylic acids, and how can they inform polymorphism studies?

Answer: Data from Analogous Compounds (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid):

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Bond Lengths (Å) | C=O: 1.21, N-N: 1.38 | |

| Dihedral Angles | Pyrazole-phenyl: 15.2° |

Implications for Polymorphism:

- The dihedral angle between the pyrazole and aryl groups affects packing efficiency.

- Hydrogen bonding via the carboxylic acid group (O–H⋯O/N) can lead to distinct polymorphic forms. Use X-ray powder diffraction (XRPD) to screen for polymorphs under varied crystallization conditions (e.g., solvent polarity, cooling rates) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound class?

Answer: Common Contradictions:

- Discrepancies in IC₅₀ values due to assay conditions (e.g., buffer pH, enzyme source).

- Divergent solubility profiles in DMSO vs. aqueous buffers.

Methodological Solutions:

Standardize Assays: Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds.

Solubility Optimization: Pre-dissolve in DMSO (≤0.1% final concentration) with sonication, followed by dilution in PBS .

Statistical Validation: Perform triplicate experiments with ANOVA analysis to assess significance (p < 0.05) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Use tools like SwissADME or ADMETLab to estimate:

- Molecular Dynamics (MD) Simulations: Simulate binding to serum albumin to predict plasma protein binding .

Validation: Cross-check predictions with in vitro assays (e.g., microsomal stability tests).

Q. Methodological Challenges

Q. How can researchers mitigate degradation during long-term storage?

Answer:

- Storage Conditions:

- Temperature: -20°C under argon atmosphere.

- Solvent: Lyophilize and store in amber vials to prevent photodegradation .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation products (e.g., decarboxylation or demethylation) .

Q. What strategies improve yield in large-scale synthesis?

Answer:

Propiedades

IUPAC Name |

5-(5-fluoro-2-methoxyphenyl)-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-15-10(6-9(14-15)12(16)17)8-5-7(13)3-4-11(8)18-2/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJXJAYGMZXGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)O)C2=C(C=CC(=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.